

Application Notes and Protocols: 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3)

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Compound of Interest

Compound Name:	2-(Trimethylsilyl)ethanesulfonamide
Cat. No.:	B144012

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These application notes provide a comprehensive overview of the synthesis and applications of 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3), a versatile reagent in modern organic synthesis. Detailed protocols for its preparation and use in key chemical transformations are presented, along with relevant quantitative data and safety information.

Introduction

2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) is a valuable synthetic tool, primarily utilized as a diazo-transfer reagent, a precursor for the formation of aziridines, and a partner in [3+2] cycloaddition reactions, famously known as "click chemistry". Its utility stems from the advantageous properties of the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which can be easily cleaved under mild conditions, typically using a fluoride source. This feature makes SES-N3 an attractive alternative to other sulfonyl azides in multi-step syntheses.

Synthesis of 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3)

SES-N3 is readily prepared from its corresponding sulfonyl chloride, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), by reaction with sodium azide.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of SES-N3

Materials:

- 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)
- Sodium azide (NaN3)
- Acetone (anhydrous)
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trimethylsilyl)ethanesulfonyl chloride (1.0 eq) in anhydrous acetone.
- To this solution, add sodium azide (1.5 - 2.0 eq) portion-wise.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the S-Cl stretch and appearance of the N3 stretch).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-(trimethylsilyl)ethanesulfonyl azide as a crude product.
- Further purification, if necessary, can be achieved by column chromatography on silica gel.

Safety Precautions:

- Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
- Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications of SES-N3

Metal-Catalyzed Aziridination

SES-N3 is an effective nitrene precursor for the metal-catalyzed aziridination of alkenes. Chiral catalysts can be employed to achieve high enantioselectivity.[\[1\]](#)[\[2\]](#)

Materials:

- Alkene (1.0 eq)
- 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) (1.2 eq)
- Chiral Ruthenium-salen catalyst (1-5 mol%)

- Anhydrous solvent (e.g., dichloromethane or toluene)
- Inert atmosphere (e.g., nitrogen or argon)
- Schlenk tube or similar reaction vessel

Procedure:

- To a Schlenk tube under an inert atmosphere, add the chiral Ruthenium-salen catalyst.
- Add the anhydrous solvent, followed by the alkene.
- Add SES-N3 to the reaction mixture.
- Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (typically 12-24 hours), monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-SES-aziridine.

Alkene Substrate	Yield (%)	Enantiomeric Excess (ee, %)
Styrene	85	98
1-Octene	70	95
Indene	92	99

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and catalyst used.

Alkyne-Azide 1,3-Dipolar Cycloaddition (Click Chemistry)

SES-N3 readily participates in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.^[2] This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.

Materials:

- Alkyne (1.0 eq)
- 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) (1.1 eq)
- Copper(I) iodide (CuI) (5-10 mol%)
- Base (e.g., 2,6-lutidine or triethylamine) (1.2 eq)
- Solvent (e.g., chloroform or THF/water mixture)

Procedure:

- In a reaction vessel, dissolve the alkyne and SES-N3 in the chosen solvent.
- Add the base to the mixture.
- Add the copper(I) iodide catalyst.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the 1-SES-1,2,3-triazole.

Diazo-Transfer Reactions

SES-N3 can be used as a diazo-transfer reagent to convert active methylene compounds into diazo compounds. This is a fundamental transformation in organic synthesis, providing

precursors for various reactions, including carbene chemistry.

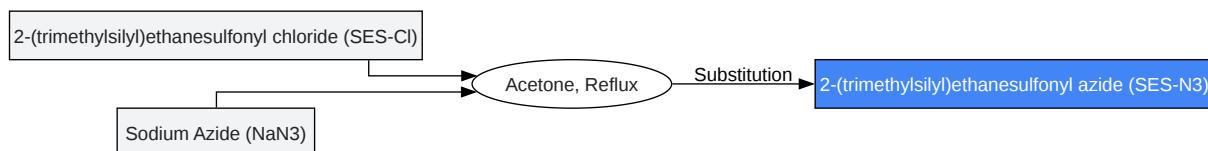
Materials:

- Active methylene compound (e.g., a β -ketoester) (1.0 eq)
- 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) (1.1 eq)
- Base (e.g., triethylamine or DBU) (1.2 eq)
- Solvent (e.g., acetonitrile or dichloromethane)

Procedure:

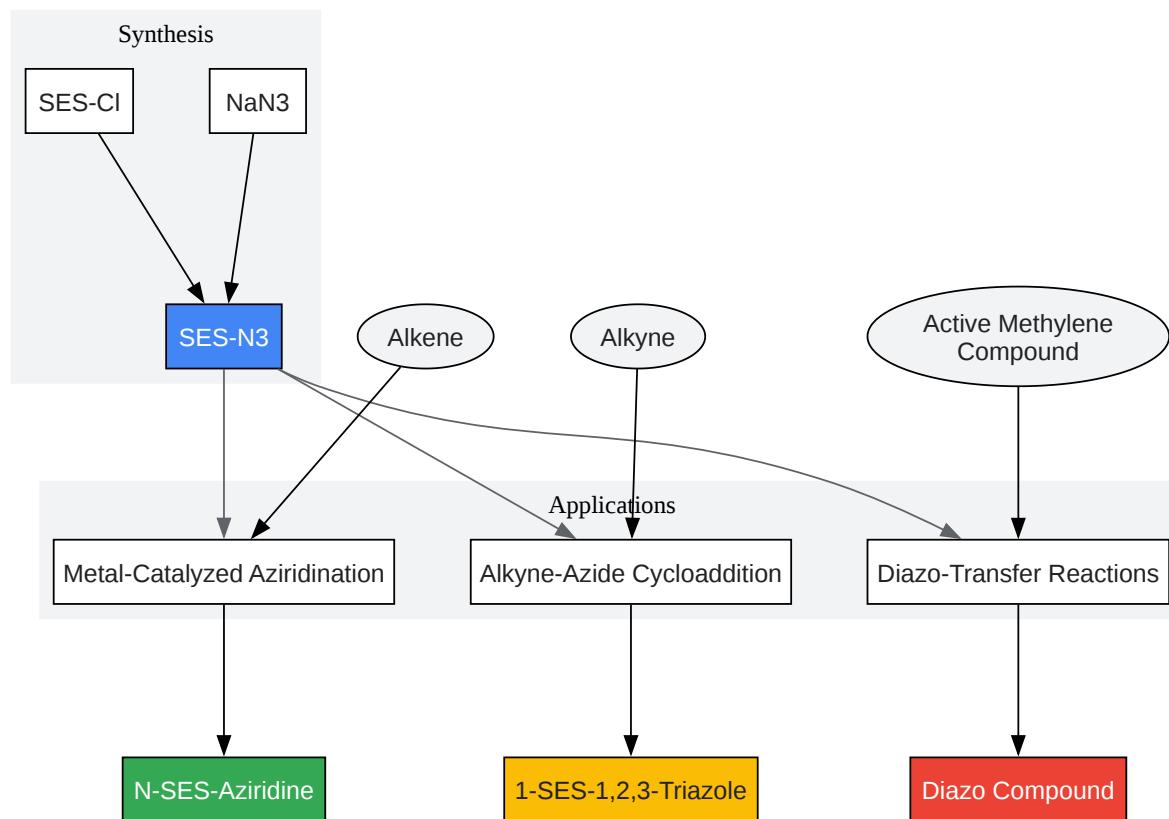
- Dissolve the active methylene compound in the solvent in a reaction flask.
- Add the base to the solution and stir for a short period.
- Add SES-N3 to the reaction mixture.
- Stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.
- Work-up the reaction by washing with aqueous solutions to remove the base and the sulfonamide byproduct.
- Dry the organic layer, concentrate, and purify the resulting diazo compound by column chromatography.

Diagrams

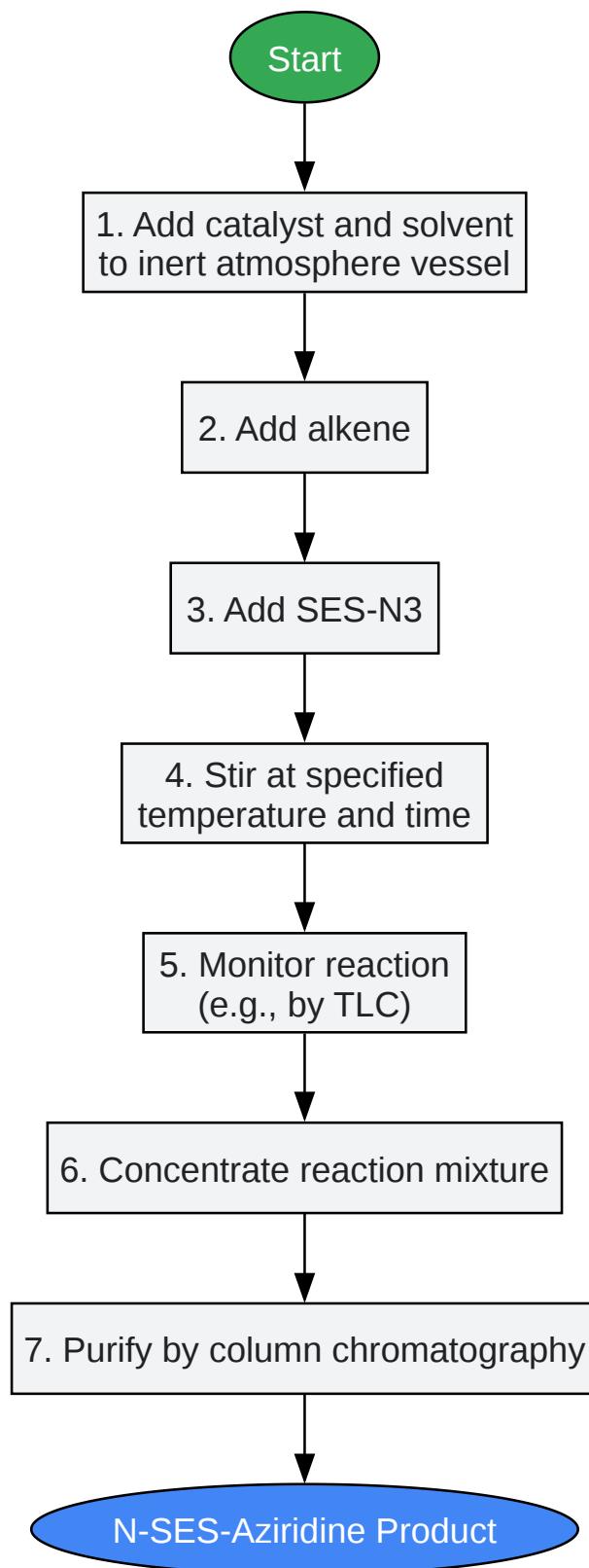


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Caption: Synthesis of SES-N3 from SES-Cl.

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Caption: Overview of SES-N3 synthesis and applications.



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Caption: Experimental workflow for aziridination.

Safety and Handling

2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl):

- Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]
- Precautions: Keep away from heat, sparks, and open flames.[3] Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3]
- Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4]

2-(trimethylsilyl)ethanesulfonyl azide (SES-N3):

- General Precautions for Organic Azides: Organic azides are potentially explosive. They can be sensitive to heat, shock, and friction. All reactions involving SES-N3 should be conducted behind a safety shield in a well-ventilated fume hood.
- Handling: Avoid contact with skin and eyes. Wear appropriate PPE.
- Storage: Store in a cool, dark place, away from heat sources. It is advisable to store solutions of the azide rather than the neat substance if possible.

Sodium Azide (NaN3):

- Hazards: Highly toxic if swallowed or in contact with skin. Can form highly explosive heavy metal azides. Contact with acids liberates very toxic gas (hydrazoic acid).
- Precautions: Handle with extreme care. Do not allow contact with metals. Use in a well-ventilated fume hood.

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References

- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-(三甲基硅基)乙烷磺酰氯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 106018-85-3 CAS MSDS (2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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